molecular formula C8H14N2O3 B12323266 H-PRO-beta-ALA-OH

H-PRO-beta-ALA-OH

Cat. No.: B12323266
M. Wt: 186.21 g/mol
InChI Key: PALCOTPJCVREEI-UHFFFAOYSA-N
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Description

This compound has a molecular formula of C8H14N2O3 and a molecular weight of 186.21 g/mol . It is commonly used in peptide synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

H-PRO-beta-ALA-OH can be synthesized through several methods. One common synthetic route involves the use of 1-[(Phenylmethoxy)carbonyl]-L-prolyl-beta-alanine as a starting material. The reaction is carried out with hydrogen and palladium on activated charcoal in methanol for 1.5 hours . This method yields a high purity product.

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid support . The use of protective groups and coupling reagents ensures the selective formation of peptide bonds.

Chemical Reactions Analysis

Types of Reactions

H-PRO-beta-ALA-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

H-PRO-beta-ALA-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-PRO-beta-ALA-OH involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and metabolism. It may also interact with receptors and transporters in biological systems, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-PRO-beta-ALA-OH is unique due to its specific combination of proline and beta-alanine, which imparts distinct chemical and biological properties. Its versatility in peptide synthesis and various applications in research and industry make it a valuable compound.

Properties

IUPAC Name

3-(pyrrolidine-2-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCOTPJCVREEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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